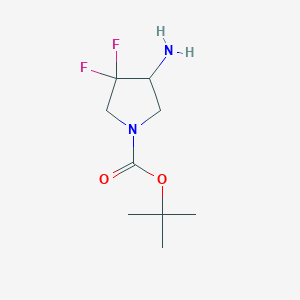

Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJSPBKCAGGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate: A Key Fluorinated Building Block in Modern Drug Discovery

Introduction: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts.[1] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth technical overview of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate , a key building block that leverages these advantages for the development of novel therapeutics.

This compound, identified by the Chemical Abstracts Service (CAS) number 1408074-83-8 for the racemic mixture, is a valuable synthetic intermediate.[2][3] Enantiomerically pure forms are also available, with CAS 2199214-47-4 for the (R)-enantiomer and 2381400-91-3 for the (S)-enantiomer.[4][5] The presence of the gem-difluoro group at the 3-position of the pyrrolidine ring introduces unique conformational constraints and electronic properties, making it a sought-after component in the design of enzyme inhibitors and other targeted therapies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is crucial for its effective use in synthesis and drug design. The following table summarizes its key properties, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1408074-83-8 (racemate) | [2][3] |

| 2199214-47-4 ((R)-enantiomer) | [4] | |

| 2381400-91-3 ((S)-enantiomer) | [5] | |

| Molecular Formula | C₉H₁₆F₂N₂O₂ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Colorless liquid or solid | [6] |

| Boiling Point (Predicted) | 261.7 ± 40.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 7.03 ± 0.40 | [7] |

| Solubility | Generally soluble in organic solvents | [6] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate typically proceeds through a multi-step sequence, culminating in the reductive amination of a ketone precursor. A representative synthetic workflow is outlined below.

Synthetic Workflow Overview

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-Boc-4,4-difluoropyrrolidine 97% | CAS: 1408074-83-8 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2199214-47-4|tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 2381400-91-3|tert-Butyl (S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. Buy tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate (EVT-12587213) [evitachem.com]

- 7. tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate [acrospharma.co.kr]

The Impact of Fluorination on the Physicochemical Properties of Pyrrolidines: An In-depth Technical Guide

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically modified to optimize pharmacological activity. The introduction of fluorine, the most electronegative element, into the pyrrolidine ring is a powerful tactic in modern drug design. This strategic fluorination can profoundly alter the molecule's physicochemical properties, including its basicity (pKa), lipophilicity (logP), conformational preferences, and metabolic stability.[1][2] These modifications can lead to enhanced potency, improved selectivity, better membrane permeability, and a more favorable pharmacokinetic profile.[3]

This technical guide offers an in-depth exploration of the core physicochemical properties of fluorinated pyrrolidines. We will delve into the underlying principles governing the effects of fluorination and provide field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyrrolidines in their discovery and development programs.

Modulation of Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the pyrrolidine nitrogen is a critical parameter that influences a molecule's solubility, receptor interactions, and pharmacokinetic properties. The introduction of one or more fluorine atoms into the pyrrolidine ring significantly reduces the basicity of the nitrogen atom, as reflected by a decrease in its pKa value.

This phenomenon is primarily driven by the strong electron-withdrawing inductive effect of the fluorine atom. The C-F bond is highly polarized, with a partial negative charge on the fluorine and a partial positive charge on the carbon. This inductive effect is transmitted through the carbon framework of the ring, pulling electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a decrease in basicity.[4]

The magnitude of the pKa reduction depends on the number of fluorine atoms and their position relative to the nitrogen. Fluorination at the C3 or C4 position typically results in a pKa decrease of 1 to 3 units compared to the non-fluorinated parent compound.

Table 1: Comparative pKa Values of Pyrrolidine and Fluorinated Derivatives

| Compound | Structure | pKa | Reference(s) |

| Pyrrolidine |  | ~11.27 | [5] |

| (S)-3-Fluoropyrrolidine | ~8.5-10.4 | [4] | |

| 3,3-Difluoropyrrolidine |  | Lower than 3-fluoropyrrolidine | [6] |

Note: The pKa values can vary depending on the experimental conditions (e.g., temperature, solvent).

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a fluorinated pyrrolidine using potentiometric titration.

Materials:

-

Fluorinated pyrrolidine sample (approx. 20 mg)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

Methanol (optional, as a co-solvent for poorly soluble compounds)

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh approximately 20 mg of the fluorinated pyrrolidine and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a water-methanol mixture can be used.[7]

-

Initial pH Measurement: Place the dissolved sample on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the pH electrode in the solution and record the initial pH.

-

Titration with Acid: Fill the buret with the standardized 0.1 M HCl solution. Add the acid in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH drops significantly and then begins to plateau.

-

Titration with Base (Back Titration): After the acid titration, titrate the solution with the standardized 0.1 M NaOH solution, again adding the base in small increments and recording the pH at each step.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both the acid and base titrations.

-

The equivalence point is the point of steepest inflection in the titration curve.

-

The pKa is the pH at which half of the amine is protonated. This corresponds to the pH at the half-equivalence point.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum of the derivative plot.[8]

-

Lipophilicity (logP): A Complex Interplay of Effects

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on the lipophilicity of pyrrolidines is more complex than its effect on pKa and is not solely governed by the inductive effect.

While the high electronegativity of fluorine can increase the polarity of the C-F bond, the overall impact on logP depends on several factors, including:

-

The number and location of fluorine atoms: Monofluorination can sometimes decrease logP, while polyfluorination often increases it.[4]

-

Conformational effects: Fluorine-induced conformational changes can alter the molecule's surface area and exposure of polar groups, thereby influencing its partitioning behavior.

-

Hydrogen bonding: The introduction of fluorine can affect the hydrogen bond donating and accepting capabilities of the molecule, which plays a role in its interaction with water and octanol.

Table 2: Comparative logP Values of Pyrrolidine and Fluorinated Derivatives

| Compound | Structure | logP | Reference(s) |

| Pyrrolidine |  | ~0.46 | [6] |

| 3-Fluoropyrrolidine | ~0.3 | [9] | |

| 3,3-Difluoropyrrolidine |  | Higher than 3-fluoropyrrolidine | [6] |

Note: logP values are highly dependent on the measurement method.

Experimental Protocol: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[10]

Materials:

-

Fluorinated pyrrolidine sample

-

1-Octanol (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Volumetric flasks

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Pre-saturation of Solvents: Shake equal volumes of 1-octanol and PBS together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the fluorinated pyrrolidine in the pre-saturated PBS.

-

Partitioning:

-

In a centrifuge tube, add a known volume of the pre-saturated 1-octanol and the pre-saturated PBS containing the test compound.

-

Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

-

Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous phases.

-

Quantification:

-

Carefully withdraw a sample from both the 1-octanol and the PBS layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation: The logP is calculated using the following formula: logP = log([Compound]octanol / [Compound]aqueous)[10]

Conformational Control: The Gauche Effect and Ring Pucker

Fluorine substitution has a profound impact on the conformational preferences of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The introduction of a fluorine atom can significantly bias this equilibrium towards a specific conformation.

The primary stereoelectronic interaction responsible for this conformational control is the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (a dihedral angle of approximately 60°) to an adjacent electron-withdrawing group or a group with a lone pair of electrons, such as the pyrrolidine nitrogen. This preference is often attributed to a stabilizing hyperconjugative interaction between the C-H or C-C sigma bonding orbital and the anti-bonding sigma* orbital of the C-F bond (σ -> σ*C-F).

In 3-fluoropyrrolidines, the gauche effect favors a conformation where the fluorine atom and the nitrogen's lone pair are in a gauche relationship. This often leads to a preference for a Cγ-exo pucker of the pyrrolidine ring.

Caption: The gauche effect in 3-fluoropyrrolidine.

Experimental Techniques for Conformational Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of fluorinated pyrrolidines in solution. Vicinal ³J(H,H) and ³J(H,F) coupling constants are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, the preferred ring pucker and the orientation of the fluorine substituent can be determined. 1D ¹⁹F-{¹H} heteronuclear NOE (HOESY) experiments can also provide through-space distance information between fluorine and protons.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. This technique can confirm the preferred ring pucker and the precise bond lengths and angles.

Metabolic Stability: Blocking Metabolic Hotspots

The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and overall exposure. The pyrrolidine ring can be susceptible to metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation and hydroxylation at the carbon atoms of the ring.[7]

Fluorination can significantly enhance the metabolic stability of pyrrolidines by:

-

Blocking Sites of Metabolism: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can effectively block oxidation at that site.

-

Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidative metabolism.

However, it is important to note that fluorination does not always guarantee increased metabolic stability. In some cases, metabolism can still occur at other positions on the molecule, or the presence of fluorine can lead to the formation of unique metabolites. For instance, metabolism at a fluorine-substituted carbon can sometimes lead to the loss of the fluorine atom and the formation of an aldehyde.[1]

Caption: Potential metabolic pathways of fluorinated pyrrolidines.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a fluorinated pyrrolidine.

Materials:

-

Fluorinated pyrrolidine sample

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (containing an internal standard for LC-MS analysis)

-

Incubator or water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the liver microsomes, phosphate buffer, and the fluorinated pyrrolidine at a known concentration (typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow it to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

-

Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) can be calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (Clint) can be calculated based on the half-life and the protein concentration in the assay.

-

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold provides a powerful and versatile tool for modulating key physicochemical properties in drug discovery. By understanding the fundamental principles of how fluorine influences pKa, logP, conformation, and metabolic stability, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The experimental protocols detailed in this guide provide a practical framework for characterizing these critical properties, enabling a more rational and efficient drug development process. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to harness its potential to create safer and more effective medicines.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Hunter, L. (2010). The conformational properties of fluorinated amines and their salts. Beilstein Journal of Organic Chemistry, 6, 38.

- Mykhailiuk, P. K. (2015). Saturated fluorinated cycles: a new promise for medicinal chemistry. Journal of Medicinal Chemistry, 58(17), 6841-6867.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Linclau, B., & Wang, Z. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58824.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Obach, R. S. (1999). Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.

- El-Behairey, M. A., El-Kholy, A. A., & El-Sherbeny, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.

- Jurásek, B., et al. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives.

-

PubChem. (n.d.). 3-Fluoropyrrolidine. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, [Link]

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

Sources

- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoropyrrolidine | C4H8FN | CID 2759163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-Amino-3,3-Difluoropyrrolidine-1-Carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

Executive Summary

This guide provides an in-depth technical overview of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, a pivotal fluorinated building block for researchers and scientists in drug development. With a molecular formula of C₉H₁₆F₂N₂O₂ and a molecular weight of approximately 222.23 g/mol , this compound has emerged as a critical component in the synthesis of novel therapeutics.[1][2] Its strategic incorporation of a gem-difluoro group on the pyrrolidine ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This document details the compound's properties, provides a validated synthetic methodology with mechanistic insights, explores its diverse applications in drug discovery—particularly in the burgeoning field of protein degradation—and outlines essential safety and handling protocols.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological profile.[1] The strategic introduction of fluorine atoms into such scaffolds has become a cornerstone of modern drug design.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3]

The subject of this guide, tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, is a quintessential example of this design philosophy. The gem-difluorination at the 3-position is particularly significant. It serves not only as a metabolically stable isostere for a carbonyl group but also modulates the basicity (pKa) of the adjacent C4-amino group, a critical parameter for optimizing target engagement and off-target effects. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for seamless integration into complex synthetic routes. Consequently, this molecule is not merely an intermediate but a purpose-built tool for accelerating the discovery of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective application. The key identifiers and physicochemical characteristics of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | [4] |

| CAS Number | 1408074-83-8 | [2][4][5] |

| Molecular Formula | C₉H₁₆F₂N₂O₂ | [1][2][4][5] |

| Molecular Weight | 222.23 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N | [5] |

| Predicted Boiling Point | 261.7 ± 40.0 °C | [5] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [5] |

| Purity | Typically ≥97% | [2][4] |

| Appearance | Yellow Solid | [6] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a multi-step process that leverages modern synthetic techniques. A common and logical pathway involves the reductive amination of a key ketone intermediate, tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.[7] This approach is efficient and provides a high degree of control over the final product's structure.

Sources

- 1. Buy tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate (EVT-12587213) [evitachem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-1-Boc-4,4-difluoropyrrolidine 97% | CAS: 1408074-83-8 | AChemBlock [achemblock.com]

- 5. tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate [acrospharma.co.kr]

- 6. kishida.co.jp [kishida.co.jp]

- 7. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Geminal Fluorination on Pyrrolidine Scaffolds: A Technical Guide to the Structure and Conformation of 3,3-Difluoropyrrolidine Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] Among the myriad of fluorinated scaffolds, the 3,3-difluoropyrrolidine motif has emerged as a particularly valuable building block in drug discovery.[4][5] This guide provides an in-depth technical exploration of the structural and conformational nuances of 3,3-difluoropyrrolidine derivatives. We will dissect the profound influence of the gem-difluoro group on the five-membered ring's puckering, explore the stereoelectronic underpinnings of its conformational preferences, and detail the key analytical techniques used for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique conformational constraints of this scaffold for rational drug design.

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold, prevalent in a vast array of natural products, pharmaceuticals, and catalysts.[6] Its non-planar, flexible nature allows it to adopt various conformations, which is crucial for molecular recognition and biological activity.[6][7] However, this flexibility can also be a liability, leading to entropic penalties upon binding to a biological target. The introduction of fluorine, particularly the gem-difluoro group at the C3 position, imparts significant and predictable conformational constraints.[8][9]

The benefits of incorporating a 3,3-difluoro moiety are multifaceted:

-

Conformational Locking: The gem-difluoro group significantly alters the puckering of the pyrrolidine ring, often favoring specific conformations and reducing the energetic barrier to others.[8][9] This pre-organization can enhance binding affinity and selectivity.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, often blocking sites of oxidative metabolism and improving the pharmacokinetic profile of a drug candidate.[10]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, which can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.[6][11]

-

Altered Lipophilicity: Fluorine substitution can influence a molecule's lipophilicity, impacting its ability to cross cell membranes and interact with target proteins.[10]

This guide will focus on the fundamental principles governing the conformation of the 3,3-difluoropyrrolidine ring, providing a robust framework for its application in drug design.

Fundamentals of Pyrrolidine Ring Puckering

Unlike planar aromatic rings, the saturated five-membered pyrrolidine ring is puckered to relieve torsional strain. This puckering is not static but exists as a dynamic equilibrium between various conformations. The two principal, low-energy conformations are the envelope (E) and twist (T) forms.[12] These conformations are described by their puckering amplitude and phase angle.[13][14]

For substituted pyrrolidines, particularly those derived from proline, the puckering is often described in terms of the displacement of the Cγ (C4) and sometimes the Cβ (C3) carbons relative to the mean plane of the ring. The two predominant pucker modes are Cγ-exo (where Cγ is puckered out of the plane on the opposite side of the carboxyl group in proline) and Cγ-endo (where Cγ is on the same side).[7][15] The equilibrium between these states is sensitive to the nature and stereochemistry of substituents on the ring.[6][7][16]

Caption: Interconversion between Cγ-exo and Cγ-endo puckers via twist conformations.

The Conformational Influence of the 3,3-Difluoro Group

The introduction of a gem-difluoro group at the C3 position profoundly impacts the conformational landscape of the pyrrolidine ring. This is primarily due to a combination of steric and stereoelectronic effects, most notably the gauche effect .

The gauche effect is an atypical phenomenon where a gauche conformation (a 60° dihedral angle) is more stable than the anti conformation (180°).[17][18] In the context of 3,3-difluoropyrrolidine, the key interaction is within the F-C3-C4-N fragment. The preference for a gauche arrangement between the electronegative fluorine atoms and the nitrogen is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital into a C-F σ* antibonding orbital.[8][17][18] This interaction is maximized in a gauche conformation.

Recent quantum-chemical analyses suggest that while the fluorine gauche effect plays a role, it can be secondary to other powerful forces like the anomeric effect (nN → σ*CF) when fluorine is at the α-position, or overshadowed by steric and electrostatic interactions.[8][9][19] For 3,3-difluoropyrrolidines, the cumulative electronic effects of the two C-F bonds significantly influence the puckering, often stabilizing conformations that would be less favorable in their non-fluorinated counterparts. For instance, studies on fluorinated pyrrolidines have shown that the gauche effect can stabilize Cγ-exo conformations.[20]

Analytical Techniques for Conformational Analysis

A multi-pronged approach combining experimental and computational methods is essential for a comprehensive understanding of the conformation of 3,3-difluoropyrrolidine derivatives.

NMR Spectroscopy: Probing the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[1][20] For 3,3-difluoropyrrolidine derivatives, both ¹H and ¹⁹F NMR are indispensable.[1][21][22][23]

Key NMR Parameters:

-

Chemical Shifts (δ): The chemical shifts of the pyrrolidine protons are highly sensitive to the ring's pucker and the orientation of the fluorine atoms.

-

Vicinal Coupling Constants (³J): Three-bond coupling constants, particularly ³J(H,H) and ³J(H,F), are invaluable. These values are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation, and can be used to deduce the ring's conformation.

-

Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to estimate through-space distances between fluorine and proton nuclei, providing crucial information for conformational assignment.[20]

| Parameter | Significance for Conformational Analysis | Typical Range/Observation |

| ¹H Chemical Shifts | Sensitive to the local electronic environment and ring pucker. | Protons on the same face as fluorine atoms are often deshielded. |

| ¹⁹F Chemical Shift | Highly sensitive to the molecular environment. | A wide spectral width is necessary due to the large chemical shift range.[1] |

| ³J(H,H) | Correlates with the H-C-C-H dihedral angle, indicating ring pucker. | Varies depending on the specific protons and the ring conformation. |

| ³J(H,F) | Correlates with the H-C-C-F dihedral angle, providing key torsional constraints. | Can range from <5 Hz to >30 Hz. |

| ¹⁹F-¹H NOE | Indicates spatial proximity (<5 Å) between fluorine and proton nuclei. | Used to differentiate between puckered conformations.[20] |

| Table 1: Key NMR parameters for the conformational analysis of 3,3-difluoropyrrolidine derivatives. |

-

Sample Preparation: Dissolve 5-10 mg of the 3,3-difluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹⁹F detection.[1]

-

Tuning and Locking: Tune the probe for both ¹H and ¹⁹F frequencies. Lock the magnetic field using the deuterium signal from the solvent.[1]

-

Shimming: Optimize the magnetic field homogeneity to achieve sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. A spectral width of ~16 ppm and 16-64 scans are typically sufficient.[1]

-

¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F spectrum. A wider spectral width (e.g., 200-300 ppm) is necessary.[1] Proton decoupling is often used to simplify the spectrum.

-

2D NMR Acquisition: Acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) for full assignment of signals.

-

NOE Acquisition: For detailed conformational analysis, acquire 1D ¹⁹F-¹H HOESY or 2D NOESY/ROESY spectra.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[24][25][26] It serves as the "gold standard" for confirming the conformation, including bond lengths, bond angles, and torsional angles.[24] This data is invaluable for validating the results of solution-state NMR studies and computational models.[7][20]

-

Crystallization: The rate-limiting step is often growing a single crystal of suitable quality.[25] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[24]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[24]

Computational Chemistry: In Silico Insights

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool.[8][9] They allow for:

-

Energy Calculations: Determining the relative energies of different conformers (e.g., Cγ-exo vs. Cγ-endo) to predict the most stable conformation.[8]

-

Geometrical Parameter Prediction: Calculating bond lengths, angles, and dihedral angles that can be compared with experimental data.

-

Understanding Electronic Effects: Analyzing orbital interactions (e.g., hyperconjugation) to elucidate the electronic origins of conformational preferences.[8][9]

A common approach is to perform a conformational search to identify all low-energy minima, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP-D3BJ/6-311++G**).[8][19]

Caption: Integrated workflow for the conformational analysis of 3,3-difluoropyrrolidines.

Conclusion

The 3,3-difluoropyrrolidine scaffold is more than just a fluorinated building block; it is a conformationally defined tool for precision drug design. The gem-difluoro substitution at the C3 position exerts a powerful influence on the ring's puckering, driven by a complex interplay of steric and stereoelectronic forces, including the gauche effect. A thorough understanding of this conformational landscape, achieved through the synergistic use of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount for its effective application. By harnessing the predictable conformational preferences of these derivatives, medicinal chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately accelerating the development of novel therapeutics.

References

- Benchchem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)

- O'Hagan, D. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.

- Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry.

- Vdovik, I., et al. (2005). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A.

- Verma, A., & Tandon, H. (2020). Conformational landscape of substituted prolines. Journal of Biosciences.

- Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.

- Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.

- Unknown Author. (n.d.). Fluorinated Heterocycles.

- Edwards, P. J. B., et al. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry.

- Unknown Author. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Unknown Author. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane.

- Sigma-Aldrich. (n.d.). 3,3-Difluoropyrrolidine 97 163457-23-6.

- Li, Y., et al. (2014). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Organic Letters.

- Wikipedia. (n.d.). Gauche effect.

- ChemEurope. (n.d.). Gauche effect.

- Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.

- Unknown Author. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. MDPI.

- Unknown Author. (n.d.). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.

- Sigma-Aldrich. (n.d.). 3,3-Difluoropyrrolidine 97 163457-23-6.

- Unknown Author. (n.d.). Conformational preference of 3‐fluoropyrrolidine 22. The calculated....

- Unknown Author. (n.d.). Synthesis of 3,3-Difluoro-2-pyrrolidone Derivatives.

- Unknown Author. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.

- National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. PubChem.

- Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.

- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Unknown Author. (n.d.). New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems.

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.

- Smith, G. (2010). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology.

- Unknown Author. (2021).

- Unknown Author. (n.d.).

- Unknown Author. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.

- Unknown Author. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC.

- Pal, S., & Girish, Y. R. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Smith, G. (2010). X-ray Crystallography of Chemical Compounds. PubMed.

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.

- Lee, J.-H., & Milner, P. J. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.

- Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations.

- Unknown Author. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.

- LibreTexts. (2022). 7.3: X-ray Crystallography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. 3,3-二氟吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gauche effect - Wikipedia [en.wikipedia.org]

- 18. Gauche_effect [chemeurope.com]

- 19. d-nb.info [d-nb.info]

- 20. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biophysics.org [biophysics.org]

- 22. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

An In-depth Technical Guide to the Spectroscopic Data of Boc-Protected Difluoropyrrolidines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, providing a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs. Consequently, its fluorinated analogues, particularly gem-difluorinated pyrrolidines, have emerged as highly valuable building blocks in the development of novel therapeutics.[2][3] The tert-butoxycarbonyl (Boc) protecting group is frequently employed during their synthesis due to its stability and ease of removal under acidic conditions.

A rigorous and unambiguous structural characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define Boc-protected difluoropyrrolidines. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into data interpretation, experimental design, and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of Boc-protected difluoropyrrolidines. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a detailed map of the molecular framework, including stereochemical relationships. The presence of the carbamate functionality can lead to the observation of rotamers (rotational isomers) due to the restricted rotation around the N-C(O) amide bond, which may manifest as broadened or duplicated signals in the NMR spectra.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment. In Boc-difluoropyrrolidines, the signals can be complex due to spin-spin coupling between protons (H-H) and through-bond coupling between protons and fluorine (H-F).

-

Boc Group: A sharp, intense singlet is observed between δ 1.4-1.5 ppm , integrating to 9 protons, which is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

-

Pyrrolidine Ring Protons: The methylene protons of the pyrrolidine ring typically appear as complex multiplets between δ 2.0-4.0 ppm . The exact chemical shifts and multiplicities are highly dependent on the position of the gem-difluoro substitution.

-

For Boc-3,3-difluoropyrrolidine , the protons at C2 and C4 are adjacent to the CF₂ group and will exhibit complex splitting patterns due to both geminal/vicinal H-H coupling and vicinal H-F coupling (³JHF).

-

For Boc-3,4-difluoropyrrolidines , the proton environments are less symmetric, leading to more complex and distinct signals for each proton, with splitting patterns dictated by the specific stereochemistry (cis or trans).[6]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton and confirming the presence and location of the fluorine atoms.

-

Boc Group: Two distinct signals are characteristic of the Boc group: one for the quaternary carbon (OC (CH₃)₃) around δ 80-81 ppm and another for the three equivalent methyl carbons ((CH₃)₃) around δ 28 ppm . The carbamate carbonyl (N-C=O ) appears at approximately δ 154 ppm .

-

Pyrrolidine Ring Carbons:

-

The most diagnostic signal is that of the carbon directly attached to the two fluorine atoms (e.g., C3 in 3,3-difluoropyrrolidine). Due to one-bond carbon-fluorine coupling (¹JCF), this signal appears as a triplet with a large coupling constant (¹JCF ≈ 240-270 Hz).

-

Carbons adjacent to the CF₂ group (e.g., C2 and C4 in 3,3-difluoropyrrolidine) will show smaller, two-bond couplings (²JCF), often appearing as triplets or complex multiplets.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most direct and sensitive method for analyzing the fluorinated positions of the molecule.[7][8] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying isomers and impurities.[9]

-

For a symmetrically substituted compound like Boc-3,3-difluoropyrrolidine , the two fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal will be a complex multiplet due to coupling with the adjacent protons on C2 and C4. Proton decoupling simplifies this to a singlet.

-

For Boc-3,4-difluoropyrrolidine isomers, the two fluorine atoms are generally diastereotopic and thus chemically non-equivalent, leading to two distinct signals in the ¹⁹F spectrum. The coupling patterns between these two fluorines (JFF) and with various protons (JHF) provide invaluable information for stereochemical assignment.[6]

Summary of Typical NMR Data for Boc-3,3-difluoropyrrolidine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.6-3.8 | m | - | CH₂-N |

| ~2.1-2.3 | m | - | CH₂-CF₂ | |

| ~1.45 | s | - | -C(CH ₃)₃ | |

| ¹³C NMR | ~154 | s | - | N-C =O |

| ~124 | t | ¹JCF ≈ 245 Hz | C F₂ | |

| ~80 | s | - | -C (CH₃)₃ | |

| ~55 | t | ²JCF ≈ 25 Hz | C H₂-N | |

| ~38 | t | ²JCF ≈ 22 Hz | C H₂-CF₂ | |

| ~28.5 | s | - | -C(C H₃)₃ | |

| ¹⁹F NMR | ~ -95 to -105 | m | - | CF ₂ |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. "m" denotes multiplet, "s" denotes singlet, and "t" denotes triplet.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected difluoropyrrolidine sample.[10] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11][12] Ensure the solution is homogeneous.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei. Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity to obtain sharp, symmetrical peaks.[10]

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using a standard pulse program. A wider spectral width (e.g., 250-300 ppm) is necessary due to the larger chemical shift range of fluorine.[10] Use an appropriate reference standard (e.g., CFCl₃ at δ 0 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Diagram: NMR Characterization Workflow

Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. For Boc-protected difluoropyrrolidines, the spectrum is dominated by absorptions from the carbamate and the C-F bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2980 | Strong | C-H Stretch (Alkyl)[11] |

| ~1690-1710 | Strong | C=O Stretch (Carbamate) [4][11][13] |

| ~1000-1200 | Strong | C-F Stretch |

| ~1160-1170 | Strong | C-O Stretch (Carbamate)[11] |

The presence of a very strong absorption band around 1700 cm⁻¹ is definitive proof of the carbamate's carbonyl group, while strong signals in the 1000-1200 cm⁻¹ region confirm the presence of the C-F bonds.

Experimental Protocol: IR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.[11]

-

Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is commonly used, typically generating the protonated molecule [M+H]⁺.

Characteristic Fragmentation of the Boc Group

The Boc group exhibits a highly predictable fragmentation pattern, which serves as a diagnostic signature.[14] Upon ionization, the Boc-protected amine readily undergoes fragmentation via several key pathways:

-

Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in a fragment ion at [M+H - 56]⁺ . This often occurs through a McLafferty-like rearrangement.[15]

-

Loss of the tert-butyl cation (C₄H₉⁺): Cleavage of the O-C bond results in a fragment at [M+H - 57]⁺ , although the observation of the m/z 57 ion itself is more common.[16]

-

Loss of the entire Boc group: A neutral loss of 100 Da (isobutylene + CO₂) results in the protonated, deprotected difluoropyrrolidine amine at [M+H - 100]⁺ . This is often a prominent peak in the spectrum.

It is crucial to be aware that the Boc group can be labile under certain analytical conditions, such as heated ESI sources or the use of acidic mobile phases (e.g., with trifluoroacetic acid) in LC-MS, which can lead to in-source deprotection.[17]

Diagram: Key Fragmentation Pathways of Boc-3,3-difluoropyrrolidine

Caption: Common ESI-MS fragmentation pathways.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

-

Ionization: Utilize an electrospray ionization (ESI) source, typically in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 amu). For further structural confirmation, tandem MS (MS/MS) can be performed by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

The structural verification of Boc-protected difluoropyrrolidines relies on the synergistic application of NMR, IR, and MS. ¹⁹F and ¹³C NMR provide unambiguous confirmation of the difluorinated carbon center, while ¹H NMR details the proton framework. IR spectroscopy offers a rapid check for the critical carbamate functional group. Finally, mass spectrometry confirms the molecular weight and reveals diagnostic fragmentation patterns of the Boc group. A thorough understanding and application of these techniques, as outlined in this guide, are essential for ensuring the quality and identity of these vital building blocks in the rigorous pipeline of drug discovery and development.

References

- BenchChem. (n.d.). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines.

- BenchChem. (n.d.). The Impact of Gem-Difluorination: An In-depth Technical Guide to the Electronic Effects of Fluorine in Difluoromalonic Acid.

-

Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

Pannecoucke, X., et al. (2016). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. Retrieved from [Link]

-

Hunter, L., et al. (2017). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Retrieved from [Link]

-

Supporting Information. (2008). Wiley-VCH. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved from [Link]

-

CORE. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles.... Retrieved from [Link]

-

Carravetta, D., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

-

NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold.... Retrieved from [Link]

-

ResearchGate. (n.d.). gem-Difluorinated Saturated O-Heterocycles.... Retrieved from [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). boc-3,3-Difluoropyrrolidine. Retrieved from [Link]

-

NIH. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Retrieved from [Link]

-

Vilkas, M., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold.... Retrieved from [Link]

-

ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biophysics.org [biophysics.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

The Gem-Difluoride Effect: A New Paradigm in Pyrrolidine Ring Conformational Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its biological activity is intimately linked to its three-dimensional conformation, specifically the puckering of the five-membered ring.[2] Strategic substitution is a proven method to control this pucker, thereby pre-organizing the molecule for optimal target engagement. Among various substituents, the gem-difluoro (CF2) group has emerged as a powerful tool for conformational modulation due to its unique stereoelectronic properties. This guide provides a comprehensive technical overview of the role of gem-difluorination in governing pyrrolidine ring puckering, delving into the underlying stereoelectronic principles, synthetic strategies, and analytical methodologies required to leverage this effect in drug design.

The Dynamic Landscape of the Pyrrolidine Ring

The non-planar structure of the pyrrolidine ring exists as a dynamic equilibrium of puckered conformations. The two most predominant forms are the "envelope" conformations, where one atom is out of the plane of the other four.[3][4] These are typically defined by the position of the Cγ (C4) atom relative to the plane containing the other ring atoms and the C=O group in proline derivatives.

-

Cγ-endo (UP pucker): The Cγ atom is puckered on the same side as the carboxyl group.

-

Cγ-exo (DOWN pucker): The Cγ atom is puckered on the opposite side of the carboxyl group.[3][5][6]

The equilibrium between these states is subtle, with a low energy barrier for interconversion (2–5 kcal mol⁻¹).[6] This flexibility can be a double-edged sword in drug design; while it allows for conformational adaptation, it can also lead to an entropic penalty upon binding. Therefore, locking the ring into a single, bioactive conformation is a key goal in medicinal chemistry.[2]

Caption: Figure 1: The two primary envelope conformations of the pyrrolidine ring.

The Stereoelectronic Causality of Gem-Difluorination

The introduction of a CF2 group dramatically alters the conformational equilibrium of the pyrrolidine ring. This is not merely a steric effect; rather, it is dominated by powerful stereoelectronic interactions stemming from the high electronegativity of fluorine.[7][8]

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (dihedral angle of ~60°) to each other, rather than the sterically preferred anti arrangement.[9][10] This stabilization is primarily explained by a hyperconjugative interaction, where electron density is donated from a C–H bonding orbital (σC–H) into the antibonding orbital of an adjacent C–F bond (σ*C–F).[10][11][12] This interaction is maximized in the gauche conformation. In gem-difluorinated pyrrolidines, this effect influences the torsion angles along the C-C backbone, biasing the ring pucker.[7]

The Anomeric Effect

When fluorine is positioned at the Cα position (adjacent to the nitrogen), a powerful anomeric effect comes into play.[7][8] This is a generalized anomeric effect involving the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σC-F). This nN → σC-F interaction is highly stabilizing and imposes a strong conformational bias, often overriding other effects.[7][8] Quantum chemical analyses have shown this effect to be particularly important in modulating the energetics of α-fluoro isomers.[7][8]

Caption: Figure 2: Dominant hyperconjugative interactions in fluorinated systems.

Synthesis of Gem-Difluorinated Pyrrolidines

Accessing these valuable scaffolds requires robust synthetic methodologies. While various strategies exist, a common and effective approach involves the deoxofluorination of corresponding ketopyrrolidines or the cyclization of gem-difluorinated acyclic precursors.[13][14]

Example Protocol: Synthesis of 3-Hydroxy-4,4-difluoropyrrolidines

This protocol is adapted from the work of Dilman and colleagues, which describes an efficient two-step method starting from α,α-difluoro-β-bromoketones.[13][14][15] This self-validating system proceeds through a stable epoxide intermediate, ensuring high yields and purity.

Step 1: Epoxidation via Carbonyl Methylenation

-

Reagent Preparation: In a flame-dried, nitrogen-purged flask, prepare the tetrahydrothiophenium ylide by reacting tetrahydrothiophene with a suitable methylating agent and a strong base (e.g., NaH) in an anhydrous solvent like THF or DMSO.

-

Reaction: Cool the ylide solution to 0 °C. Add a solution of the starting α,α-difluoro-β-bromoketone (1.0 equiv) in the same anhydrous solvent dropwise over 30 minutes.

-

Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude bromoepoxide intermediate via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Step 2: Cyclization via Coupling with Primary Amines

-

Reaction Setup: In a sealed reaction tube, combine the purified bromoepoxide (1.0 equiv), a primary amine (1.5 equiv), and potassium carbonate (2.5 equiv) in DMF.

-

Heating: Stir the mixture at 75 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target gem-difluorinated hydroxypyrrolidine.[13][14]

Analytical Characterization of Ring Pucker

Determining the precise conformation of the synthesized pyrrolidines is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides a comprehensive picture of the ring pucker in both solution and solid states.

NMR Spectroscopy

NMR is the primary tool for analyzing conformation in solution. Several parameters are key:

-

Vicinal Coupling Constants (³J): The ³J(H,H) and ³J(F,H) coupling constants are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these values allows for the calculation of dihedral angles and, consequently, the determination of the ring's puckering state.[16]

-

Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to determine through-space proximity between fluorine and hydrogen atoms.[16] The strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance restraints for conformational analysis.[4][16]

Table 1: Representative NMR Data for Conformational Analysis

| Parameter | Non-Fluorinated Pyrrolidine | Gem-Difluorinated Pyrrolidine | Implication for Pucker |

| ³J(Hα,Hβ1) | ~8-10 Hz | ~4-6 Hz | Change in Hα-Cα-Cβ-Hβ1 dihedral angle |

| ³J(Hα,Hβ2) | ~3-5 Hz | ~8-10 Hz | Change in Hα-Cα-Cβ-Hβ2 dihedral angle |

| ³J(F,Hγ) | N/A | Variable (2-30 Hz) | Indicates specific F-C-C-H dihedral angles |

| NOE (F to Hδ) | N/A | Strong/Weak | Proximity of F to Hδ indicates specific pucker |

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16] This technique yields precise bond lengths, bond angles, and torsion angles, offering a static, high-resolution snapshot of the preferred ring conformation. This data is invaluable for validating the conformational preferences inferred from NMR and computational studies.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 5. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Gauche effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of gem-Difluorinated Hydroxypyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Heterocyclic Building Blocks in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount tool for medicinal chemists.[1] This guide provides an in-depth technical exploration of fluorinated heterocyclic building blocks, delving into the fundamental principles that govern their utility, the synthetic strategies for their creation, and their profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Historically, the introduction of fluorine into bioactive molecules has led to significant advancements in therapeutic efficacy, with the first fluorinated drug, fludrocortisone, discovered in 1954, showcasing dramatically enhanced anti-inflammatory activity compared to its non-fluorinated parent.[2] Today, it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative power of this unique element.[3][4]

The strategic placement of fluorine can fine-tune a molecule's electronic distribution, lipophilicity, and metabolic profile.[5] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to increased metabolic stability by shielding susceptible positions from enzymatic degradation.[1] This often translates to a longer in vivo half-life and improved bioavailability.[6] Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, influencing a drug's solubility, cell membrane permeability, and binding affinity for its biological target.[5] This guide will dissect these principles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage fluorinated heterocyclic building blocks in their quest for novel and improved therapeutics.

Part 1: The Physicochemical Impact of Fluorination on Heterocyclic Scaffolds

The decision to incorporate fluorine into a drug candidate is a nuanced one, driven by the desire to predictably modulate its physicochemical properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—are the primary drivers of these changes.

Modulation of Acidity and Basicity (pKa)

The introduction of fluorine, a highly electron-withdrawing element, can significantly alter the pKa of nearby acidic or basic centers within a heterocyclic ring. This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (typically around 7.4) dictates its solubility, membrane permeability, and ability to interact with its target.

For nitrogen-containing heterocycles, the introduction of fluorine generally leads to a decrease in basicity (a lower pKa of the conjugate acid). This is due to the inductive electron-withdrawing effect of the fluorine atom, which reduces the electron density on the nitrogen and makes it less likely to accept a proton. For example, a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the number of fluorine atoms and their distance to the protonation center were the major factors defining the compound's basicity.[7] In a series of PDE9 inhibitors, the introduction of fluorine resulted in a systematic decrease in the pKa of the basic pyrrolidine moiety by 1.1 to 3.3 units.[8]

This modulation of pKa can be strategically employed to optimize a drug's pharmacokinetic profile. A less basic compound may exhibit improved membrane permeability and oral bioavailability.[5]

Tuning Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex and context-dependent.

While the replacement of a hydrogen atom with a fluorine atom can sometimes lead to a slight increase in LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group often results in a decrease in LogP.[2] This is because while fluorine itself is lipophilic, the strong C-F bond polarity can lead to an overall decrease in the molecule's affinity for nonpolar environments. A study on fluorinated piperidine-2-carboxamides found that while the intrinsic lipophilicity of the neutral derivatives increased with fluorination, the decrease in basicity led to overall similar or higher lipophilicity at neutral pH.[9]

The ability to fine-tune LogP through fluorination allows medicinal chemists to strike a delicate balance between aqueous solubility and membrane permeability, which is essential for optimal drug delivery and efficacy.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability.[6] The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[6]

By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, chemists can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[6] This concept is a cornerstone of modern drug design and has been successfully applied in numerous approved drugs.

Below is a generalized workflow for assessing metabolic stability in vitro.

Figure 1: Generalized workflow for an in vitro microsomal stability assay.